2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 2-hydroxybenzoyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The starting materials, 2-hydroxybenzoyl chloride and N-phenylhydrazinecarbothioamide, are fed into the reactor along with the base and solvent. The reaction is carried out under controlled temperature and pressure, and the product is continuously extracted and purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxybenzoyl)pyrrole N-Benzoylhydrazone: Similar structure with a pyrrole ring instead of a phenyl group.
5-(2-Hydroxybenzoyl)-2-Pyridone Analogues: Compounds with a pyridone ring and similar benzoyl substitution.
2-Thiazol-2-yl-phenol: Contains a thiazole ring and hydroxyl group, showing similar hydrogen bonding interactions.
Uniqueness
2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide is unique due to its specific combination of a benzoyl group and phenylhydrazinecarbothioamide moiety, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13N3O2S |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
1-[(2-hydroxybenzoyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3O2S/c18-12-9-5-4-8-11(12)13(19)16-17-14(20)15-10-6-2-1-3-7-10/h1-9,18H,(H,16,19)(H2,15,17,20) |
InChI Key |
AZCYPCFHNBZJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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